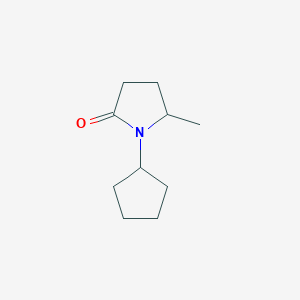

1-Cyclopentyl-5-methylpyrrolidin-2-one

Description

Overview of γ-Lactam Chemistry in Academic Research

The γ-lactam ring, also identified as pyrrolidin-2-one or γ-butyrolactam, is a core structure in numerous natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netresearchgate.net This has rendered γ-lactams of primary interest in medicinal chemistry, spurring the development of a multitude of synthetic strategies to access this structural moiety. researchgate.net The initial interest in this scaffold grew from the challenge of bacterial resistance to traditional β-lactam antibiotics, which necessitated exploring different core structures. researchgate.net

γ-Lactams are important synthetic targets, and their derivatives often display interesting biological properties, making the development of improved synthetic methodologies for their preparation a key objective for many chemists. nih.gov Research in this area is extensive, covering not only the synthesis of the core ring system but also its subsequent functionalization. nih.govgoogle.com Synthetic approaches are diverse and include the cyclization of acyclic precursors, ring-closing of aliphatic amides, and various cycloaddition/annulation reactions. researchgate.net The development of new and simple strategies to introduce desired substituents into the γ-lactam structure remains an urgent task in organic synthesis. chemscene.com

Rationale for Investigating 1-Cyclopentyl-5-methylpyrrolidin-2-one within Organic Synthesis and Methodologies

The investigation into a specific molecule like this compound is driven by the unique combination of its substituents and the established importance of the parent γ-lactam scaffold. The rationale for its study in organic synthesis stems from several key factors:

The N-Substituent: The nitrogen atom of the pyrrolidine (B122466) ring is a common site for substitution in drug design, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. acs.org The cyclopentyl group, in particular, serves as a lipophilic moiety. In medicinal chemistry, such groups are often introduced to probe sizable hydrophobic pockets within biological targets, such as enzymes, potentially enhancing binding affinity and potency. acs.org The synthesis of related N-cyclopentenyl lactams further highlights the interest in this type of N-cycloalkyl substitution pattern. researchgate.netnih.gov

The C5-Substituent: The methyl group at the C5 position is also significant. 5-methyl-2-pyrrolidone is an important chemical intermediate that can be synthesized from levulinic acid, a renewable resource derived from biomass. google.com This connection to sustainable chemistry makes synthetic routes to C5-methylated lactams particularly relevant. Furthermore, the C5 position can be a stereocenter, and starting from chiral precursors like pyroglutamic acid allows for the synthesis of enantiomerically pure 5-substituted pyrrolidinones, which are valuable building blocks in asymmetric synthesis. researchgate.netacadpubl.eu

Combined Structural Motif: The compound this compound represents a specific combination of these valuable structural features. It is a 1,5-disubstituted pyrrolidin-2-one, a class of compounds with demonstrated potential in medicinal chemistry. chemscene.com Developing efficient and general synthetic methods for such disubstituted lactams is a key goal in organic methodology. nih.govnih.gov Therefore, this compound serves as a model compound for developing and refining synthetic strategies that can be applied to a broader library of molecules with potential biological applications.

Scope and Objectives of the Research Outline in Advanced Chemical Science

The study of this compound within advanced chemical science is framed by clear objectives. The primary goal is to develop robust and efficient synthetic pathways that allow for the controlled introduction of both the N-cyclopentyl and the C5-methyl groups. This involves exploring various synthetic methodologies, such as multicomponent reactions or sequential functionalization, to create a library of related N-substituted γ-lactams. nih.govmdpi.com

A key objective is to generate detailed research findings, including the optimization of reaction conditions and the characterization of products. This foundational work enables the exploration of the chemical space around this scaffold. By establishing reliable synthetic routes, further research can be conducted to evaluate the physicochemical properties of these compounds and their potential as precursors for more complex molecules, including those with potential anti-inflammatory or antimicrobial activities, which have been noted in other substituted 2-pyrrolidinone (B116388) derivatives. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-cyclopentyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-8-6-7-10(12)11(8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |

InChI Key |

LLHBAMZESHYHMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N1C2CCCC2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, reveals through-bond and through-space correlations, and offers insights into the molecule's conformational preferences and stereochemistry.

The structural assignment of 1-Cyclopentyl-5-methylpyrrolidin-2-one begins with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would reveal the chemical shifts, integration, and multiplicity of all proton signals. The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom.

To definitively assign these signals, a series of 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). Cross-peaks in the COSY spectrum would map out the connectivity within the cyclopentyl and pyrrolidinone rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon C=O) and for connecting the cyclopentyl substituent to the pyrrolidinone ring at the nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C=O (C2) | 175-178 | - | - |

| CH (C5) | 55-60 | 3.8-4.2 | m |

| CH₂ (C3) | 30-35 | 1.9-2.3 | m |

| CH₂ (C4) | 18-25 | 1.7-2.1 | m |

| CH₃ (at C5) | 15-20 | 1.1-1.3 | d |

| CH (N-Cyclopentyl C1') | 50-55 | 4.0-4.5 | m |

| CH₂ (Cyclopentyl C2'/C5') | 28-33 | 1.5-1.9 | m |

| CH₂ (Cyclopentyl C3'/C4') | 23-28 | 1.4-1.8 | m |

The three-dimensional structure of the molecule in solution can be investigated through detailed analysis of NMR parameters. The five-membered rings of both the pyrrolidinone and cyclopentyl moieties are not planar and exist in dynamic equilibrium between various envelope or twist conformations.

¹H-¹H Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these J-values, particularly within the cyclopentyl and pyrrolidinone rings, the preferred conformations can be deduced.

Chemical Shift Effects: The spatial arrangement of atoms can cause anisotropic effects, leading to shielding or deshielding of nearby nuclei. For instance, the orientation of the cyclopentyl ring relative to the pyrrolidinone ring can influence the chemical shifts of protons on both rings.

The chiral center at the C5 position of the pyrrolidinone ring means the molecule can exist as different stereoisomers. Advanced NMR techniques can determine the relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, irrespective of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate Nuclear Overhauser Effects (NOEs) between protons that are typically less than 5 Å apart. For this compound, NOESY can reveal the spatial relationship between the methyl group at C5 and the protons on the pyrrolidinone ring, as well as the proximity of the cyclopentyl group's protons to the pyrrolidinone ring, helping to define the molecule's preferred conformation and relative stereochemistry. mdpi.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₇NO), the exact mass can be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, providing further structural evidence. The molecular ion peak (M⁺) would be observed, and characteristic fragment ions would arise from the cleavage of specific bonds. chemguide.co.uklibretexts.org Common fragmentation pathways for such a molecule could include:

Loss of the cyclopentyl group.

Alpha-cleavage adjacent to the nitrogen or carbonyl group. libretexts.org

Cleavage of the pyrrolidinone ring.

Loss of the methyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

| 167 | [C₁₀H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [C₅H₈NO]⁺ | Cleavage of the N-cyclopentyl bond |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide (lactam) group, typically found in the range of 1650-1690 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch would also be visible, and the various C-C and C-H vibrations of the aliphatic rings would contribute to a characteristic fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C=O (Amide/Lactam) | Stretch | 1650-1690 |

| C-N | Stretch | 1250-1350 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR can provide information about relative stereochemistry, X-ray crystallography is the definitive method for determining both the absolute and relative stereochemistry of a chiral molecule, provided a suitable single crystal can be grown. This technique involves diffracting X-rays off the crystal lattice to generate a three-dimensional electron density map of the molecule.

For this compound, a successful crystallographic analysis would provide:

Precise bond lengths, bond angles, and torsion angles.

An unambiguous determination of the relative stereochemistry at the C5 chiral center.

If a chiral resolving agent is used or if the crystallization occurs in a chiral space group, the absolute configuration (R or S) can be determined.

Detailed information about the solid-state conformation and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.

Reactivity and Reaction Mechanisms of 1 Cyclopentyl 5 Methylpyrrolidin 2 One

Electrophilic and Nucleophilic Reactivity at the Lactam Moiety

The lactam ring, a cyclic amide, is the central functional group of 1-Cyclopentyl-5-methylpyrrolidin-2-one and a primary site of its reactivity. The amide bond within the lactam structure is susceptible to various transformations, and the carbonyl group can undergo a range of nucleophilic addition reactions.

Amide Bond Transformations and Cleavage Studies

The amide bond in lactams can be cleaved under various conditions, including acidic or basic hydrolysis, and reductive cleavage. The hydrolysis of N-alkylpyrrolidones, such as N-methylpyrrolidone (NMP), has been studied, and it is known that the rate of hydrolysis is significantly influenced by factors like temperature and the concentration of acid or base. For instance, the hydrolysis of NMP in the presence of sodium hydroxide leads to the formation of 4-(methylamino)butyric acid researchgate.net. While specific studies on the hydrolysis of this compound are not extensively documented, it is expected to undergo a similar ring-opening hydrolysis to yield 4-(cyclopentylamino)-pentanoic acid.

Transition metal complexes can also mediate the cleavage of amide bonds. The coordination of a metal ion to the amide oxygen can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent bond cleavage rsc.orgrsc.org.

Reductive cleavage of the amide C-N bond in pyrrolidines has also been explored, offering a pathway to functionalized amines. These reactions often involve the use of strong reducing agents or catalytic methods.

Carbonyl Reactivity and Related Transformations

The carbonyl group of the lactam is a key site for nucleophilic attack. Organometallic reagents, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon, leading to the formation of hemiaminals or, upon subsequent dehydration, enamines. These reactions are fundamental in the synthesis of a variety of substituted pyrrolidines.

The carbonyl group can also be reduced to a methylene group, converting the lactam to the corresponding cyclic amine, 1-cyclopentyl-5-methylpyrrolidine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Furthermore, the carbonyl group can participate in condensation reactions. For example, aldol-type reactions can occur at the α-carbon to the carbonyl group if a strong base is used to generate an enolate. In the case of this compound, deprotonation at the C3 position could lead to a reactive enolate intermediate.

Reactivity of the Cyclopentyl Ring System

The cyclopentyl ring attached to the nitrogen atom of the pyrrolidinone core also presents opportunities for chemical modification. The C-H bonds of the cyclopentyl group can be functionalized, and under certain conditions, the ring itself can undergo opening or rearrangement.

Regioselective Functionalization of the Cyclopentyl Ring

The functionalization of C-H bonds in alkanes and cycloalkanes is a challenging but increasingly important area of organic synthesis. While specific studies on the regioselective functionalization of the cyclopentyl ring in this compound are limited, general methods for cycloalkane functionalization can be considered.

Free-radical halogenation is a classic method for introducing functionality onto an alkane. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction typically proceeds via a radical chain mechanism and can lead to a mixture of halogenated products. wikipedia.org The selectivity of the halogenation depends on the halogen used, with bromination being generally more selective than chlorination for the most substituted carbon. youtube.comyoutube.com

| Position | Relative Rate (Chlorination) | Relative Rate (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

Oxidative functionalization of the cyclopentyl ring is another possibility. The aerobic oxidation of cyclopentane, catalyzed by N-hydroxyphthalimide (NHPI) derivatives in the presence of cobalt salts, has been shown to produce cyclopentanol, cyclopentanone, and dicarboxylic acids like glutaric and succinic acid researchgate.net. A similar approach could potentially be applied to this compound to introduce hydroxyl or keto functionalities on the cyclopentyl ring.

Ring-Opening and Rearrangement Reactions Involving the Cyclopentyl Moiety

While less common for a saturated five-membered ring like cyclopentane, ring-opening and rearrangement reactions can occur under specific conditions, often involving high energy intermediates or specialized catalysts. For instance, studies on the oxidation of cyclopentanone have shown that it can lead to ring-opened products acs.org. Although the cyclopentyl group in this compound is not a ketone, this illustrates the potential for ring cleavage under oxidative conditions.

Reactivity of the Methyl Group and its Functionalization

The methyl group at the C5 position of the pyrrolidinone ring is another site for potential chemical modification. Functionalization of this methyl group can introduce new functionalities and expand the synthetic utility of the molecule.

The hydrogens of the methyl group are α to the nitrogen atom and adjacent to a stereocenter, which can influence their reactivity. Deprotonation of the methyl group with a strong base could generate a carbanion, which could then react with various electrophiles in alkylation or condensation reactions.

Oxidation of the methyl group is a potential route to introduce oxygen-containing functional groups. While direct oxidation of an unactivated methyl group can be challenging, various methods have been developed for this purpose. For example, the oxidation of methyl groups on aromatic rings to carboxylic acids is a well-known transformation, often employing strong oxidizing agents like potassium permanganate or chromic acid. In a non-aromatic context, enzymatic or biomimetic oxidation systems can achieve this transformation. Studies on the oxidation of 5-methylcytosine derivatives have demonstrated the potential for selective oxidation of a methyl group on a heterocyclic ring nih.gov.

Functionalization can also be achieved through radical pathways. For example, radical halogenation could potentially lead to the formation of a 5-(halomethyl) derivative, which could then be further elaborated through nucleophilic substitution reactions.

Detailed Mechanistic Investigations of Key Chemical Transformations

The reactivity of this compound is primarily centered around the amide functionality within the lactam ring and the potential for reactions involving the N-cyclopentyl and 5-methyl substituents. Mechanistic investigations into the chemical transformations of this compound, while not extensively documented for this specific molecule, can be inferred from studies on analogous N-substituted pyrrolidones. Key transformations often involve nucleophilic attack at the carbonyl carbon, ring-opening reactions, and reactions at the α-carbon positions. Detailed mechanistic studies of these processes typically employ a combination of computational modeling and experimental techniques to map out the reaction coordinates, identify key energetic barriers, and characterize transient species.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms of pyrrolidinone derivatives nih.govnih.govresearchgate.net. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a reaction such as the acid-catalyzed hydrolysis of this compound, transition state analysis would likely reveal a multi-step process. The initial step would involve the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by a water molecule would proceed through a tetrahedral transition state. The geometric parameters of this transition state, such as the forming carbon-oxygen bond length and the breaking carbon-nitrogen bond length, are critical in understanding the reaction's feasibility and kinetics. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.

Table 1: Hypothetical Transition State Geometries for the Hydrolysis of a Pyrrolidinone

| Parameter | Reactant Complex (RC) | Transition State (TS) | Intermediate (INT) |

| C=O Bond Length (Å) | 1.23 | 1.35 | 1.42 |

| C-N Bond Length (Å) | 1.38 | 1.45 | 2.50 (cleaved) |

| C-OH₂ Bond Length (Å) | >3.00 | 1.95 | 1.48 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: This table presents hypothetical data based on general principles of amide hydrolysis for illustrative purposes.

Kinetic Isotope Effect Studies to Elucidate Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe the rate-determining step of a reaction and to gain insight into the structure of the transition state nih.govyoutube.comyoutube.com. This effect arises from the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

In the context of reactions involving this compound, KIE studies could be particularly informative. For instance, in a base-catalyzed enolization reaction involving the abstraction of a proton from the C5 position, substituting the hydrogen at this position with deuterium would be expected to exhibit a primary KIE. A significant kH/kD value (typically > 2) would indicate that the C-H bond is being broken in the rate-determining step.

Secondary KIEs can also provide valuable information. For example, in a nucleophilic substitution reaction at the N-cyclopentyl group, replacing the hydrogens on the α-carbon of the cyclopentyl ring with deuterium could result in a secondary KIE. The magnitude of this effect can help distinguish between different substitution mechanisms (e.g., SN1 vs. SN2).

Table 2: Expected Kinetic Isotope Effects for a Hypothetical Reaction of this compound

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Base-catalyzed deprotonation at C5 | H at C5 replaced by D | > 2 (Primary) | C-H bond breaking is rate-determining |

| SN2 reaction at the cyclopentyl group | H at α-carbon of cyclopentyl group replaced by D | ~1.1-1.2 (Secondary) | Change in hybridization at the α-carbon in the transition state |

| SN1 reaction at the cyclopentyl group | H at α-carbon of cyclopentyl group replaced by D | ~0.8-0.9 (Inverse Secondary) | Change in hybridization at the α-carbon in the transition state |

Note: This table presents expected KIE values based on established principles in physical organic chemistry.

Characterization and Trapping of Reactive Intermediates

The identification and characterization of reactive intermediates are crucial for a complete understanding of a reaction mechanism. In the synthesis and reactions of this compound, several transient species can be postulated.

In the reductive amination of levulinic acid to form N-substituted 5-methylpyrrolidinones, the formation of an imine intermediate is a key step researchgate.net. This intermediate is typically not isolated but its presence can be inferred through spectroscopic methods or by trapping experiments. For example, in the absence of a reducing agent, the imine could potentially be isolated or derivatized for characterization.

Another potential reactive intermediate in reactions involving pyrrolidinones is the enolate, formed by deprotonation at the α-carbon (C5). This nucleophilic intermediate is key in alkylation and condensation reactions. Trapping of the enolate can be achieved by introducing a suitable electrophile into the reaction mixture. For instance, the addition of a silylating agent could trap the enolate as a silyl enol ether, which is stable enough for characterization.

A study on the reaction of a related 3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione proposed a common intermediate resulting from the addition of the diketone enolate to the indole ring. This demonstrates the feasibility of forming and the importance of considering such intermediates in the reactions of pyrrolidinone-containing systems. While direct evidence for reactive intermediates in the chemistry of this compound is scarce, these examples from related systems provide a framework for designing experiments to probe their existence and reactivity.

Stereochemical Control and Chiral Properties in 1 Cyclopentyl 5 Methylpyrrolidin 2 One Chemistry

Enantiomeric Excess and Diastereomeric Ratio Determination Methods

Ensuring the stereochemical purity of 1-Cyclopentyl-5-methylpyrrolidin-2-one is paramount. The enantiomeric excess (ee) and diastereomeric ratio (dr) are quantified using several advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating and quantifying enantiomers and diastereomers. heraldopenaccess.usuma.es By using a chiral stationary phase (CSP), the stereoisomers of this compound can be resolved into distinct peaks. The relative areas of these peaks are then integrated to calculate the ee or dr. The choice of the specific CSP and mobile phase is critical for achieving effective separation. researchgate.net Coupling HPLC with chiroptical detectors, such as circular dichroism (CD) or optical rotation (OR), can provide further confirmation of the enantiomeric composition without needing pure enantiomer standards. heraldopenaccess.usuma.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining diastereomeric ratios. manchester.ac.uk In a standard proton (¹H) or carbon (¹³C) NMR spectrum, diastereomers are distinct compounds and will often exhibit separate, identifiable signals. The integration of these signals allows for a direct calculation of the diastereomeric ratio. rsc.org For determining enantiomeric excess, NMR can be used in conjunction with chiral solvating agents or chiral lanthanide shift reagents. nih.govwikipedia.org These reagents interact differently with each enantiomer, inducing a chemical shift difference (diastereomeric anisochronism) that allows for the resolution and quantification of signals corresponding to each enantiomer. wikipedia.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is a sophisticated technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com It is particularly useful for determining the absolute configuration of molecules in solution, which is a critical aspect of stereochemical analysis. americanlaboratory.comspectroscopyeurope.com The experimental VCD spectrum of an enantiomerically enriched sample is compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration. nih.govschrodinger.com A match between the experimental and calculated spectra confirms the absolute configuration of the major enantiomer present. americanlaboratory.com

| Method | Primary Application | Principle of Operation | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral HPLC | ee and dr determination | Differential interaction with a chiral stationary phase. heraldopenaccess.us | High resolution, accurate quantification. heraldopenaccess.us | Requires method development for specific compounds. |

| NMR Spectroscopy | dr determination (standard), ee determination (with chiral additives) | Diastereomers exhibit distinct chemical shifts. Chiral additives create a diastereomeric environment for enantiomers. nih.govwikipedia.org | Provides structural information, direct quantification from signal integration. rsc.org | Signal overlap can occur; chiral additives may cause line broadening. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Absolute configuration determination | Differential absorption of circularly polarized infrared light. hindsinstruments.com | Provides absolute configuration in solution, no crystallization needed. americanlaboratory.com | Requires comparison with theoretical calculations. nih.gov |

Diastereoselectivity in Synthetic Transformations Involving Pyrrolidin-2-ones

The synthesis of this compound and related disubstituted pyrrolidinones often involves the formation of one or both of its stereocenters. Achieving high diastereoselectivity is a key challenge. This is typically accomplished by influencing the trajectory of an incoming reagent to favor attack from one face of a prochiral intermediate over the other.

One common strategy involves the use of cyclic N-acyliminium ions generated from 5-alkoxy or 5-hydroxypyrrolidinones. The reaction of these intermediates with nucleophiles, such as organometallic reagents, can proceed with varying degrees of diastereoselectivity. researchgate.netscispace.com The stereochemical outcome is influenced by factors such as the steric bulk of the substituent on the nitrogen (the cyclopentyl group in this case) and the existing stereocenter at C5. These groups can direct the incoming nucleophile to the less hindered face of the molecule, leading to the preferential formation of one diastereomer. For instance, α-substituted pentenyl sulfonamides have been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov

The choice of reagents and reaction conditions is also critical. For example, in the allylation of acyliminium ions derived from pyrrolidinones, the choice of allylating reagent (e.g., allytrimethylsilane vs. an allylcopper reagent) can significantly alter the stereochemical outcome. researchgate.net Similarly, the use of chiral auxiliaries attached to the pyrrolidinone scaffold can exert powerful stereocontrol over reactions like alkylations or aldol additions, leading to high diastereoselectivity. wikipedia.orgresearchgate.net

| Controlling Factor | Mechanism of Action | Typical Outcome |

|---|---|---|

| Substrate Control | Existing stereocenters (e.g., at C5) direct the approach of a reagent to the least sterically hindered face. | Formation of cis or trans products depending on the substrate's conformation. nih.gov |

| Reagent Control | The size and nature of the nucleophile or catalyst influence the transition state geometry. | Diastereoselectivity can sometimes be reversed by changing the reagent. researchgate.net |

| Chiral Auxiliaries | A chiral group temporarily attached to the molecule blocks one face, forcing a reaction to occur on the other. wikipedia.org | High diastereomeric ratios (often >90:10) can be achieved. nih.gov |

| Solvent/Temperature | Can influence the equilibrium between different transition states or the overall reaction control (kinetic vs. thermodynamic). wikipedia.org | Can fine-tune or, in some cases, switch the diastereomeric preference. |

Principles of Chirality Transfer in Reactions

Chirality transfer is the process by which stereochemical information from a chiral source (a starting material, reagent, or catalyst) is transmitted to the product of a reaction. insuf.org In the synthesis of this compound, this principle is fundamental to establishing the desired absolute and relative stereochemistry.

Substrate-Directed Control: If the synthesis begins with an enantiomerically pure starting material that already contains one of the desired stereocenters (e.g., from the chiral pool, like pyroglutamic acid), this existing center can direct the formation of a new stereocenter. The inherent chirality of the substrate forces the reaction to proceed through a diastereomeric transition state of lower energy.

Auxiliary-Controlled Synthesis: A powerful method involves attaching a chiral auxiliary to an achiral precursor. wikipedia.orgnih.gov This auxiliary creates a chiral environment around the reactive center, effectively blocking one face of the molecule and directing attack to the other. After the stereocenter is set, the auxiliary is cleaved and can often be recovered, making this an efficient process for generating enantiomerically pure compounds. wikipedia.org

Memory of Chirality: A more subtle principle is the "memory of chirality," where a molecule can retain its stereochemical information through a transient, achiral intermediate like an enolate. researchgate.netnih.gov In certain α-amino acid derivatives, for example, a chiral enolate can be generated that possesses axial or planar chirality. sciforum.net This enolate can maintain its chiral conformation long enough to react with an electrophile before it racemizes, transferring the original stereochemical information to the new product. sciforum.netacs.org This strategy allows for asymmetric transformations without the need for an external chiral source during the key bond-forming step. researchgate.net

Configurational Stability and Stereoisomer Interconversion Studies

The stereocenters in a chiral molecule are only useful if they are configurationally stable under relevant conditions. For this compound, the primary concern for stereochemical instability would be at the C5 position, which is alpha to the carbonyl group of the lactam.

The key mechanism for interconversion (epimerization or racemization) at this center involves the removal of the proton at the C5 position by a base to form a planar enolate intermediate. wikipedia.org Reprotonation of this achiral enolate can occur from either face, leading to a mixture of stereoisomers.

The stability of the C5 stereocenter is therefore highly dependent on the reaction conditions:

Acidity of the α-proton: The presence of the carbonyl group makes the C5 proton acidic and susceptible to removal by a base.

Base Strength and Temperature: The rate of epimerization is significantly influenced by the strength of the base used and the temperature. Strong bases and higher temperatures will accelerate the formation of the enolate and thus increase the rate of stereoisomer interconversion.

Kinetic vs. Thermodynamic Control: In many reactions, it is possible to form a less stable product faster (kinetic control) or a more stable product under equilibrating conditions (thermodynamic control). wikipedia.orglibretexts.orgjackwestin.com If conditions allow for the reversible formation of the C5 enolate, an initial mixture of diastereomers may equilibrate over time to favor the thermodynamically most stable isomer. masterorganicchemistry.com Syntheses targeting a specific, less stable diastereomer (the kinetic product) must therefore be conducted under conditions that prevent this equilibration, typically at low temperatures with non-reversible reaction steps. masterorganicchemistry.com

Studies on related systems show that chiral enolates can have a finite lifetime, especially at low temperatures, which is the basis for the "memory of chirality" phenomenon. sciforum.net However, under prolonged exposure to basic or acidic conditions, or at elevated temperatures, significant loss of stereochemical integrity at the C5 position of this compound can be expected.

Theoretical and Computational Chemistry Studies of 1 Cyclopentyl 5 Methylpyrrolidin 2 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govfu-berlin.de DFT calculations are instrumental in determining the ground-state geometry and electronic properties of 1-Cyclopentyl-5-methylpyrrolidin-2-one.

The process begins with geometry optimization, an iterative procedure to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. ripublication.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The puckering of both the cyclopentyl and pyrrolidinone rings, as well as their relative orientation, would be defined.

Upon achieving an optimized geometry, a wealth of information about the molecule's electronic structure can be extracted. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. Regions of negative potential, typically around electronegative atoms like the carbonyl oxygen, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential are prone to nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from DFT Calculations (Note: This data is representative of typical DFT output and is for illustrative purposes only, as specific experimental or calculated values for this molecule are not readily available in published literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.23 |

| N-C (amide) | 1.36 | |

| N-C (cyclopentyl) | 1.47 | |

| C-C (ring) | 1.54 | |

| **Bond Angles (°) ** | O=C-N | 125.5 |

| C-N-C | 121.0 | |

| N-C-C (ring) | 112.8 | |

| Dihedral Angles (°) | C-N-C-C (cyclopentyl) | 175.0 |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While DFT provides a static, minimum-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are employed to model this behavior by calculating the trajectory of atoms over time based on classical mechanics. mdpi.com This technique is invaluable for exploring the vast conformational space of flexible molecules like this compound.

MD simulations can reveal the different accessible conformations (conformers) of the molecule in a given environment, such as in a solvent. nih.gov For this compound, key dynamic features would include the pseudorotation of the cyclopentyl ring, the puckering of the pyrrolidinone ring, and the rotation around the single bond connecting the two rings. researchgate.net By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), one can identify the most populated conformational states and the energy barriers between them. This provides a detailed understanding of the molecule's flexibility and the relative stability of its various shapes, which can be crucial for its biological activity or physical properties.

Table 2: Hypothetical Conformational Analysis from Molecular Dynamics (Note: This table illustrates potential results from an MD simulation and is for conceptual purposes.)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |

| A | 0.00 | 178.5 | 65 |

| B | 1.25 | 85.2 | 25 |

| C | 2.50 | -90.1 | 10 |

Quantum Chemical Modeling of Reaction Mechanisms and Energetic Profiles

Quantum chemical (QC) methods are essential for investigating the mechanisms of chemical reactions by mapping the entire reaction pathway. nih.govnih.gov These calculations can identify transition states—the highest energy points along a reaction coordinate—and intermediates, which are local minima between reactants and products. hovione.com

For this compound, one could model reactions such as the hydrolysis of the amide bond. QC calculations would determine the activation energy (the energy difference between the reactants and the transition state), which is a critical factor governing the reaction rate. The calculations would elucidate whether the reaction proceeds in a single step or through multiple steps involving intermediates. This level of mechanistic detail is often difficult to obtain solely through experimental means. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of quantum chemistry is the prediction of spectroscopic properties. bluelaze.com Once the molecule's geometry is optimized, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between calculated and experimental spectra can point to environmental effects or inaccuracies in the computational model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with high accuracy. researchgate.net This is particularly useful for assigning peaks in complex experimental NMR spectra and for confirming the stereochemistry of the molecule. The strong correlation between calculated and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure. mpg.de

Elucidation of Non-Covalent Interactions

Non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds, are critical in determining the physical properties of molecules in condensed phases and their interactions with other molecules. researchgate.net Although this compound does not have strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor.

Computational methods like the Non-Covalent Interaction (NCI) index, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. mdpi.comdntb.gov.ua These analyses can reveal, for example, how molecules of this compound might pack in a crystal lattice or interact with a solvent.

Ab Initio and Semi-Empirical Methods for Prediction of Molecular Properties

Beyond DFT, a spectrum of other quantum chemical methods exists for predicting molecular properties.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. rsc.org They offer very high accuracy, often considered the "gold standard," but are computationally very demanding and typically limited to smaller molecules. bluelaze.com They are valuable for benchmarking the accuracy of less expensive methods like DFT.

Semi-empirical methods (e.g., AM1, PM3, PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. nih.gov While less accurate, they are useful for preliminary studies of very large molecules or for high-throughput screening of molecular properties across large chemical libraries. youtube.com These methods can provide rapid initial predictions of properties like heat of formation, dipole moment, and ionization potential for this compound before more rigorous and computationally expensive calculations are performed.

Table 3: Comparison of a Hypothetical Molecular Property (Dipole Moment) Predicted by Different Methods (Note: Values are illustrative to show the typical variation between different levels of theory.)

| Method | Level of Theory | Predicted Dipole Moment (Debye) |

| Semi-Empirical | PM7 | 3.15 |

| DFT | B3LYP/6-31G(d) | 3.80 |

| Ab Initio | MP2/cc-pVTZ | 3.95 |

Advanced Materials Science and Catalytic Applications in Chemical Research

Utilization as a Chiral Ligand or Organocatalyst Precursor in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a cornerstone of modern asymmetric organocatalysis, largely due to the pioneering work with proline and its derivatives. researchgate.net These catalysts are particularly effective in a variety of carbon-carbon bond-forming reactions, such as aldol and Michael additions. researchgate.net The nitrogen atom of the pyrrolidine scaffold confers basicity and nucleophilicity, which is crucial for its catalytic activity. nih.gov

The design of effective pyrrolidine-based organocatalysts often involves the strategic placement of substituents to control the steric and electronic environment around the catalytically active amine. For a molecule like 1-Cyclopentyl-5-methylpyrrolidin-2-one, the N-cyclopentyl group would be a key design element. N-substituents on pyrrolidine catalysts are known to influence their solubility and reactivity. mdpi.com The bulky cyclopentyl group could enhance solubility in non-polar organic solvents and could also play a role in creating a specific chiral pocket in the transition state of a catalyzed reaction, thereby influencing stereoselectivity.

The synthesis of catalysts from a precursor like this compound would likely involve the reduction of the lactam carbonyl group to generate the corresponding 1-cyclopentyl-5-methylpyrrolidine. This transformation would unmask the secondary amine necessary for organocatalytic activity. Further modifications could be envisioned, such as the introduction of other functional groups to create bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction. nih.gov

The C5-methyl group introduces a chiral center, which is fundamental for asymmetric catalysis. The stereochemistry at this position would be crucial in determining the facial selectivity of the catalyst. The synthesis of enantiomerically pure this compound would be a critical first step, potentially starting from chiral pool materials like pyroglutamic acid. The relative stereochemistry between the C5-substituent and other groups in a catalyst derived from this compound would dictate the conformational preferences of the transition state assembly.

The efficacy of a chiral catalyst derived from this compound would be evaluated in key asymmetric organic transformations. A primary example is the Michael addition of aldehydes or ketones to nitroolefins. nih.gov The stereochemical outcome of such reactions is highly dependent on the structure of the catalyst. nih.gov

The proposed mechanism for pyrrolidine-catalyzed Michael additions involves the formation of an enamine intermediate between the carbonyl compound and the secondary amine of the catalyst. The bulky N-cyclopentyl and C5-methyl groups would sterically shield one face of this enamine, directing the approach of the electrophile (the nitroolefin) to the less hindered face. This steric hindrance is a critical factor in achieving high enantioselectivity. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be sought in evaluating a catalyst derived from this compound in a model reaction, such as the Michael addition of propanal to trans-β-nitrostyrene. The data is illustrative and based on typical outcomes for similar pyrrolidine-based catalysts.

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, % syn) |

|---|---|---|---|---|---|

| 1 | Toluene | 25 | 92 | 90:10 | 85 |

| 2 | CH2Cl2 | 25 | 95 | 88:12 | 82 |

| 3 | Hexane | 0 | 88 | 92:8 | 90 |

| 4 | THF | 25 | 90 | 85:15 | 75 |

Integration into Novel Polymer Architectures and Materials

The lactam functionality in this compound makes it a potential monomer for ring-opening polymerization to produce polyamides. The structural features of the monomer would be expected to impart specific properties to the resulting polymer. The N-cyclopentyl group, being a bulky, hydrophobic substituent, could increase the glass transition temperature (Tg) of the polymer and influence its solubility and mechanical properties.

Furthermore, derivatives of this compound could be synthesized to create functional polymers. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the cyclopentyl ring would allow for its incorporation into polymers via radical polymerization. Such polymers could find applications as functional coatings, membranes, or hydrogels. The pyrrolidinone ring within the polymer structure could enhance properties like thermal stability and adhesion.

Exploration in Molecular Machines and Photoresponsive Systems

Molecular machines are molecules or molecular assemblies that can perform machine-like movements (e.g., rotation, translation) in response to an external stimulus. The design of such systems often relies on molecules that can undergo conformational changes upon application of an external trigger, such as light or a chemical reagent.

While there is no direct evidence of this compound being used in molecular machines, its rigid, cyclic structure could potentially be incorporated into larger systems where restricted rotation around certain bonds is desired. The stereochemistry of the C5-methyl group could also be used to control the directionality of motion in a more complex molecular assembly.

Photoresponsive systems often incorporate photochromic molecules that can reversibly isomerize upon irradiation with light of a specific wavelength. nih.gov Pyrrolidinone derivatives could be functionalized with photochromic units, such as azobenzenes or spiropyrans. nih.gov The resulting materials could exhibit light-controllable properties, making them suitable for applications in optical data storage, smart fabrics, or light-activated drug delivery systems. The specific substituents on the pyrrolidinone ring, like the cyclopentyl and methyl groups, could influence the photoisomerization quantum yields and the thermal stability of the isomers.

Role as Key Building Blocks in Complex Synthetic Endeavors

Substituted pyrrolidines are prevalent in a vast number of natural products and pharmaceuticals. nih.govnih.gov Consequently, the synthesis of enantiomerically pure substituted pyrrolidines is a significant goal in organic chemistry. nih.gov this compound, particularly in its enantiopure form, represents a valuable chiral building block.

The lactam functionality can be readily transformed into a variety of other functional groups. For example, reduction of the lactam can yield the corresponding cyclic amine, while hydrolysis can provide the corresponding amino acid. The cyclopentyl group at the nitrogen atom and the methyl group at the C5 position provide steric bulk and a defined stereochemical environment that can be exploited in the synthesis of more complex target molecules.

An illustrative, though hypothetical, synthetic application could be in the total synthesis of an alkaloid natural product containing a substituted pyrrolidine ring. The stereocenter at the C5 position of this compound could be used to set the stereochemistry of a key intermediate in the synthetic route.

Below is a hypothetical data table outlining the potential of this compound as a chiral building block in a multi-step synthesis.

| Synthetic Step | Reaction Type | Key Transformation | Potential Stereochemical Outcome |

|---|---|---|---|

| 1 | Lactam Reduction | Conversion to 1-cyclopentyl-5-methylpyrrolidine | Retention of C5 stereochemistry |

| 2 | N-Deprotection/Functionalization | Removal of cyclopentyl group and introduction of a new substituent | Access to diverse N-substituted pyrrolidines |

| 3 | Side Chain Elaboration | Functionalization at the C2 position via alpha-lithiation | Diastereoselective introduction of a new substituent |

| 4 | Ring-Closing Metathesis | Formation of a bicyclic system | Construction of a complex molecular scaffold |

Future Perspectives and Emerging Research Avenues for N Substituted Pyrrolidin 2 Ones

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of N-substituted pyrrolidin-2-ones is continually evolving, with a strong emphasis on efficiency, selectivity, and sustainability. Future research is directed towards overcoming the limitations of classical methods, which often require harsh conditions or multi-step procedures.

Key Research Thrusts:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly sought after for their efficiency. The Ugi four-component reaction, for instance, has been adapted for the solid-phase synthesis of N-substituted pyrrolidinones from resin-bound glutamic acid, offering a rapid pathway to generate diverse molecular libraries. nih.gov Future work will likely expand the scope of MCRs to create more complex pyrrolidinone structures.

Cycloaddition Reactions: The [3+2] cycloaddition reaction is a powerful tool for constructing the five-membered pyrrolidine (B122466) ring. nih.gov Research into using novel dipolarophiles and azomethine ylides is expected to yield highly substituted and stereochemically complex pyrrolidin-2-ones. nih.govacs.org For example, the diastereoselective synthesis of densely substituted pyrrolidines has been achieved through 1,3-dipolar cycloadditions, a technique that could be adapted for pyrrolidin-2-one synthesis. acs.org

Catalytic C-H Amination: Direct functionalization of C-H bonds is a major goal in modern organic synthesis. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a mild and effective route to pyrrolidines, a strategy that holds promise for direct cyclization to form pyrrolidin-2-ones. organic-chemistry.org

Donor-Acceptor (DA) Cyclopropanes: A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of DA cyclopropanes with primary amines like anilines and benzylamines. nih.govmdpi.com This method proceeds via a Lewis acid-catalyzed ring-opening followed by lactamization, offering a versatile approach to a wide range of derivatives. nih.govmdpi.com

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | One-pot synthesis from ≥3 starting materials. | High atom economy, operational simplicity, rapid library generation. | nih.gov |

| [3+2] Cycloaddition | Formation of the 5-membered ring from a 3-atom and a 2-atom component. | High control over regioselectivity and stereoselectivity. | nih.govacs.org |

| DA Cyclopropane Ring-Opening | Reaction of cyclopropanes with primary amines. | Versatile, straightforward access to 1,5-disubstituted products. | nih.govmdpi.com |

| Catalytic C-H Amination | Intramolecular cyclization via C-H bond activation. | High efficiency, potential for late-stage functionalization. | organic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Beyond synthesis, a deeper understanding of the reactivity of the pyrrolidin-2-one ring is crucial for developing new applications. Research is moving towards exploring novel transformations that can introduce functional complexity to the core structure. This includes selective functionalization of the ring's carbon atoms and transformations of the lactam moiety itself. One area of interest is the selective synthesis of pyrrolidin-2-ones through the ring contraction and deformylative functionalization of piperidine derivatives. rsc.org This method allows for selective synthesis from the same substrates by tuning the oxidant and additives used. rsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents significant challenges, including scalability, safety, and reproducibility. Flow chemistry, where reactions are performed in continuous-flow reactors, offers solutions to many of these issues.

The application of flow reactors to synthesize libraries of pyrrolidines using three-component coupling reactions has been demonstrated. researchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Furthermore, flow systems can be integrated with in-line purification and analysis, creating fully automated synthesis platforms. researchgate.netvapourtec.com The development of multistep sequences within a flow reactor, for example, has been used to generate highly substituted nitropyrrolidines, which can be subsequently converted to other derivatives. researchgate.netvapourtec.com The application of these automated, scalable methods to the production of specific targets like 1-Cyclopentyl-5-methylpyrrolidin-2-one is a key future direction.

Application of Advanced In Situ Characterization Techniques in Reaction Monitoring

To optimize and control the synthesis of N-substituted pyrrolidin-2-ones, particularly in flow systems, real-time monitoring of reaction progress is essential. Advanced in situ characterization techniques allow chemists to observe reactive intermediates, determine reaction kinetics, and identify optimal conditions without the need for offline sampling and analysis.

Applicable Techniques:

FT-IR and Raman Spectroscopy: Provide real-time information on the concentration of reactants, intermediates, and products by monitoring characteristic vibrational frequencies.

NMR Spectroscopy: Flow NMR setups can provide detailed structural information directly from the reaction stream, enabling unambiguous identification of species and measurement of reaction kinetics.

Mass Spectrometry: Can be coupled with flow reactors to provide rapid analysis of reaction components, helping to identify byproducts and understand reaction mechanisms.

The integration of these techniques is fundamental for implementing robust process analytical technology (PAT) and achieving consistent, high-quality production of pyrrolidin-2-one derivatives.

Computational Predictions and Machine Learning in Compound Design and Reactivity Profiling

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. For N-substituted pyrrolidin-2-ones, these approaches can accelerate the design of new molecules with desired properties and predict their chemical behavior.

Quantum Chemistry (DFT): Density Functional Theory (DFT) is used to calculate molecular properties, such as electronic structure and reactivity. These calculations can help elucidate reaction mechanisms and predict the outcomes of chemical transformations. tandfonline.com For example, DFT has been used to assess the chemical reactivity and molecular electrostatic potential of newly developed N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a correlation between the structural features of a series of compounds and their biological activity. nih.gov Such models have been successfully applied to N-phenyl pyrrolidin-2-ones to guide the design of more potent protoporphyrinogen oxidase inhibitors. nih.gov

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical reactions to predict the products of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. As more data on the synthesis and properties of pyrrolidin-2-ones become available, ML will play an increasingly important role in designing compounds like this compound for specific applications.

| Methodology | Application | Key Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular properties and reactivity. | Understanding reaction mechanisms, predicting molecular electrostatic potential. | tandfonline.com |

| 3D-QSAR (e.g., CoMFA) | Correlating molecular structure with biological activity. | Guiding the design of compounds with enhanced potency and selectivity. | nih.gov |

| Machine Learning (ML) | Predicting reaction outcomes and designing novel compounds. | Accelerating discovery through data-driven synthesis planning and property prediction. | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Cyclopentyl-5-methylpyrrolidin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyrrolidin-2-one derivatives often employs cyclization reactions or nucleophilic substitutions. For example, catalytic methods using pyrrolidine derivatives (e.g., in asymmetric catalysis) can be adapted for introducing the cyclopentyl group . Reaction parameters such as solvent polarity (e.g., NMP as a polar aprotic solvent, referenced in Safety Data Sheets ), temperature (80–100°C for similar compounds ), and catalyst loading (e.g., 5–10 mol%) should be optimized via Design of Experiments (DoE) to maximize yield and purity.

Q. How can researchers characterize the structural and stereochemical properties of this compound using advanced analytical techniques?

- Methodological Answer : X-ray crystallography (as applied to cyclopentyl-substituted pyridines ) and nuclear magnetic resonance (NMR) spectroscopy are critical. For stereochemical analysis, chiral HPLC columns (e.g., those used for resolving pyridinamine derivatives ) or vibrational circular dichroism (VCD) can confirm enantiomeric purity. Computational methods like DFT calculations (e.g., InChI-based modeling ) can supplement experimental data.

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) at –20°C, as recommended for similar lactams . Use moisture-resistant containers to prevent hydrolysis. Safety protocols from SDSs for structurally related compounds (e.g., PPE requirements and fume hood use ) should be strictly followed.

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

- Methodological Answer : The cyclopentyl group’s steric bulk may hinder nucleophilic attack at the lactam carbonyl. Comparative studies with analogs (e.g., 5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one ) can isolate steric/electronic effects. Kinetic experiments under varying temperatures (25–60°C) and solvent systems (e.g., DMF vs. THF ) can quantify reaction rates.

Q. What strategies can resolve contradictions in reported biological or catalytic activities of this compound derivatives?

- Methodological Answer : Systematic meta-analysis of literature data (e.g., reconciling toxicity profiles with catalytic efficacy ) is essential. Reproduce key experiments under controlled conditions (e.g., pH, purity >98% ). Use multivariate regression to identify confounding variables (e.g., residual solvents ).

Q. How can computational modeling predict the compound’s interactions with biological targets or catalysts?

- Methodological Answer : Molecular docking (using software like AutoDock) and MD simulations (GROMACS) can model interactions. Leverage InChI descriptors (e.g., for pyridin-3-yl analogs ) to parameterize force fields. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays.

Q. What role does this compound play in heterogeneous catalysis or surface-mediated reactions?

- Methodological Answer : Investigate adsorption/desorption dynamics on metal oxides (e.g., SiO₂ or Al₂O₃) using TGA-DSC and in situ FTIR . Compare with pyrrolidinone derivatives (e.g., NMP ) to assess surface affinity. Kinetic isotope effects (KIEs) can elucidate mechanistic pathways.

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.